molecular formula C9H10FNO2 B1342455 3-fluoro-4-methoxy-N-methylbenzamide CAS No. 633317-76-7

3-fluoro-4-methoxy-N-methylbenzamide

Cat. No. B1342455
M. Wt: 183.18 g/mol
InChI Key: HHBZMUJVJPFKQD-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 633317-76-7 . It has a molecular weight of 183.18 and is a solid in physical form . The IUPAC name for this compound is 3-fluoro-4-methoxy-N-methylbenzamide .


Molecular Structure Analysis

The InChI code for 3-fluoro-4-methoxy-N-methylbenzamide is 1S/C9H10FNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-fluoro-4-methoxy-N-methylbenzamide is a solid .

Scientific Research Applications

Radiosynthesis and PET Ligand Development

  • Radiosynthesis for PET Imaging : A study developed a novel PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) using a related compound. This involved fluorination techniques and demonstrated the compound's effectiveness in brain imaging, suggesting potential for developing similar imaging agents using 3-fluoro-4-methoxy-N-methylbenzamide derivatives (Yamasaki et al., 2011).

Chemical Synthesis and Characterization

  • Novel Crystalline Forms : Research identifying specific crystalline forms of related compounds for therapeutic purposes, such as treating asthma and depression, indicates the importance of structural analysis in drug development (Norman, 2008).

Fluorination Techniques

  • Iron-Catalyzed Fluorination : A study demonstrated a mild, amide-directed fluorination technique mediated by iron, highlighting a method that could be applied to synthesize fluorinated analogs of 3-fluoro-4-methoxy-N-methylbenzamide, enhancing its application in medicinal chemistry (Groendyke et al., 2016).

Anticancer Activity

  • Synthesis and Anticancer Activity : The synthesis of fluorinated analogues of combretastatin, including methods that might be applicable for creating analogs of 3-fluoro-4-methoxy-N-methylbenzamide, shows significant potential in anticancer research. Such compounds have been reported to retain potent cell growth inhibitory properties (Lawrence et al., 2003).

Imaging and Receptor Binding

  • Imaging Sigma2 Receptor Status : Research involving fluorine-containing benzamide analogs for PET imaging of sigma2 receptor status in tumors demonstrates the utility of fluorinated benzamides in diagnostic imaging, suggesting potential research directions for 3-fluoro-4-methoxy-N-methylbenzamide related compounds (Tu et al., 2007).

Chemical Reactivity

  • Pd-catalyzed C–H Bond Arylation : Studies on the reactivity of polyfluorobenzylacetamides and benzamides in palladium-catalyzed direct arylations show how fluoro substituents influence regioselectivity, which could inform synthetic strategies for derivatives of 3-fluoro-4-methoxy-N-methylbenzamide (Benhalouche et al., 2019).

properties

IUPAC Name

3-fluoro-4-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBZMUJVJPFKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609499
Record name 3-Fluoro-4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-methylbenzamide

CAS RN

633317-76-7
Record name 3-Fluoro-4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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